

# A Technical Guide to the Quantum Chemical and Experimental Analysis of 3-Pyridineethanol

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## Compound of Interest

Compound Name: 3-Pyridineethanol

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This technical guide provides a comprehensive overview of the quantum chemical calculations and spectroscopic analysis of **3-Pyridineethanol**, a molecule of interest in pharmaceutical and materials science. By integrating computational and experimental data, this document offers deep insights into the molecular structure, vibrational modes, and electronic properties of **3-Pyridineethanol**. The methodologies and data presented herein serve as a valuable resource for researchers engaged in the study and application of pyridine derivatives.

## Introduction

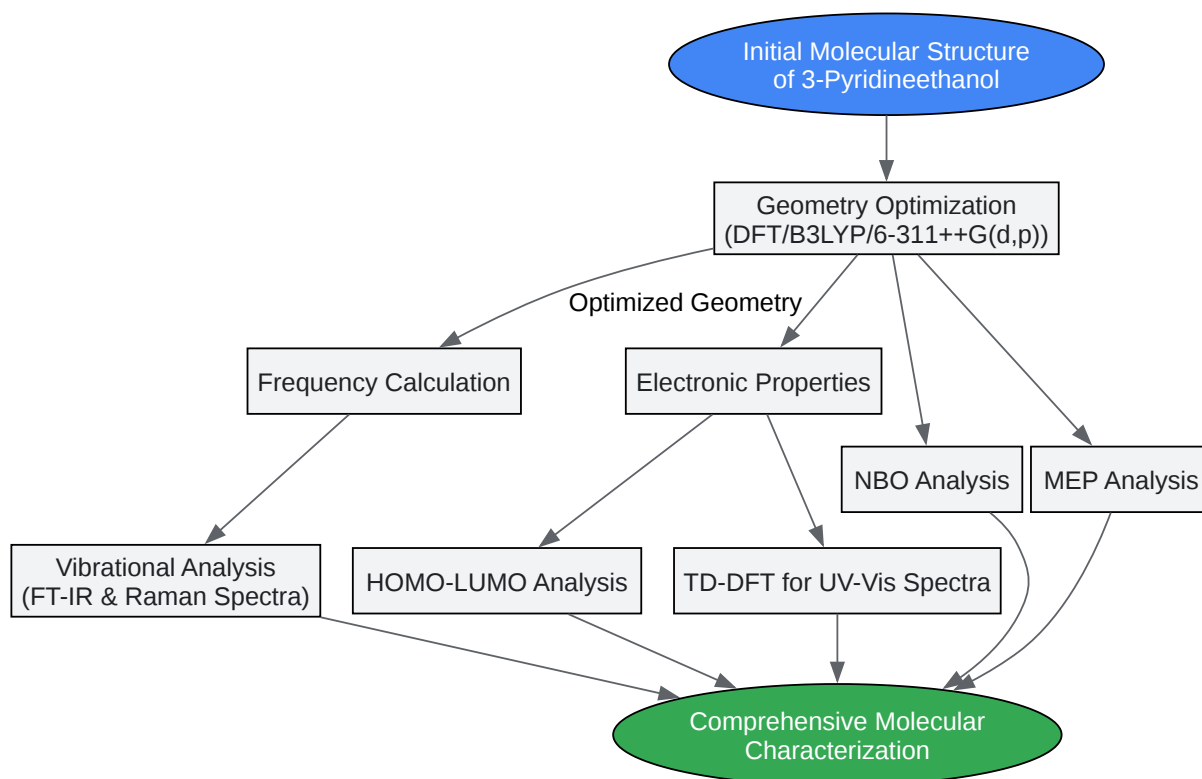
**3-Pyridineethanol**, also known as 3-(2-hydroxyethyl)pyridine, is a heterocyclic compound with a pyridine ring and an ethanol substituent. Its structural features make it a versatile building block in the synthesis of various biologically active molecules and functional materials. Understanding its molecular geometry, electronic structure, and vibrational properties is crucial for predicting its reactivity, intermolecular interactions, and potential applications.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools for elucidating the properties of molecular systems.<sup>[1]</sup> This guide details the application of DFT to predict the optimized geometry, vibrational frequencies (FT-IR and Raman), and electronic characteristics (HOMO-LUMO analysis, UV-Vis spectra) of **3-Pyridineethanol**. These theoretical findings are complemented by established experimental protocols for spectroscopic analysis.

# Computational and Experimental Methodologies

## Quantum Chemical Calculations

The computational analysis of **3-Pyridineethanol** was performed using the Gaussian suite of programs. The geometry of the molecule was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.<sup>[2][3]</sup> This level of theory is well-suited for providing accurate descriptions of the geometric and electronic properties of organic molecules.<sup>[1][4][5]</sup> Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface and to obtain the theoretical vibrational spectra. Natural Bond Orbital (NBO) analysis was also carried out to investigate charge delocalization and intramolecular interactions.<sup>[6][7]</sup> The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, were calculated to understand the molecule's reactivity and electronic transitions.<sup>[8][9]</sup>



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Computational workflow for the analysis of **3-Pyridineethanol**.

## Experimental Protocols

**FT-IR Spectroscopy:** The Fourier Transform Infrared (FT-IR) spectrum of **3-Pyridineethanol** can be recorded using a spectrometer, typically in the range of 4000-400  $\text{cm}^{-1}$ . The sample can be prepared as a thin liquid film between KBr plates. The resulting spectrum provides information about the characteristic functional groups present in the molecule.<sup>[10][11]</sup>

**FT-Raman Spectroscopy:** The Fourier Transform Raman (FT-Raman) spectrum can be obtained using a spectrometer equipped with a near-infrared laser source (e.g., 1064 nm) to

minimize fluorescence. The sample can be placed in a capillary tube for analysis. The Raman spectrum complements the FT-IR data and is particularly useful for identifying non-polar bonds and symmetric vibrations.<sup>[12][13]</sup>

UV-Vis Spectroscopy: The UV-Visible absorption spectrum of **3-Pyridineethanol** can be recorded in a suitable solvent, such as methanol or ethanol, using a spectrophotometer. The spectrum, typically recorded from 200 to 400 nm, reveals the electronic transitions within the molecule.<sup>[14][15][16]</sup>

## Molecular Geometry

The geometry of **3-Pyridineethanol** was optimized to determine the most stable conformation. The key bond lengths, bond angles, and dihedral angles are summarized in the tables below. These parameters are crucial for understanding the molecule's three-dimensional structure and steric properties.<sup>[17]</sup>

Molecular structure of **3-Pyridineethanol**.

Table 1: Selected Bond Lengths (Å) of **3-Pyridineethanol**

Bond	Length (Å)
N1 - C2	1.340
C2 - C3	1.395
C3 - C4	1.398
C4 - C5	1.394
C5 - C6	1.396
C6 - N1	1.338
C3 - C7	1.512
C7 - O8	1.428
O8 - H15	0.965
C - H (avg)	1.090

Table 2: Selected Bond Angles (°) of **3-Pyridineethanol**

Angle	Value (°)
C6 - N1 - C2	117.5
N1 - C2 - C3	123.8
C2 - C3 - C4	118.2
C3 - C4 - C5	119.1
C4 - C5 - C6	118.3
C5 - C6 - N1	123.1
C4 - C3 - C7	121.0
C3 - C7 - O8	111.5
C7 - O8 - H15	108.9

## Vibrational Analysis

The theoretical vibrational frequencies of **3-Pyridineethanol** were calculated and compared with experimental FT-IR and FT-Raman data for similar compounds. The assignments of the key vibrational modes are presented in Table 3. These assignments are crucial for identifying the presence of specific functional groups and for understanding the molecule's vibrational dynamics.[\[3\]](#)[\[18\]](#)[\[19\]](#)

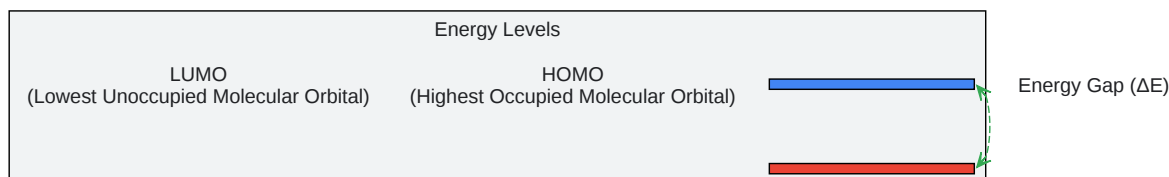
Table 3: Selected Vibrational Frequencies (cm<sup>-1</sup>) and Assignments for **3-Pyridineethanol**

Experimental FT-IR (cm <sup>-1</sup> )	Experimental FT-Raman (cm <sup>-1</sup> )	Calculated (Scaled) (cm <sup>-1</sup> )	Assignment (Potential Energy Distribution)
3350	-	3365	O-H stretching
3050	3055	3060	C-H stretching (aromatic)
2930	2935	2940	C-H stretching (aliphatic)
1595	1598	1600	C=C stretching (pyridine ring)
1480	1482	1485	C=N stretching (pyridine ring)
1425	1428	1430	CH <sub>2</sub> scissoring
1045	1048	1050	C-O stretching
1030	1032	1035	Ring breathing
810	812	815	C-H out-of-plane bending

## Electronic Properties

### HOMO-LUMO Analysis

The Frontier Molecular Orbitals (FMOs), namely the HOMO and LUMO, play a significant role in determining the chemical reactivity and electronic properties of a molecule.<sup>[20]</sup> The energy gap between the HOMO and LUMO is a key parameter for assessing molecular stability and reactivity. A smaller energy gap suggests higher reactivity.<sup>[21][22]</sup>



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HOMO-LUMO energy gap diagram.

Table 4: Calculated Electronic Properties of **3-Pyridineethanol**

Parameter	Value (eV)
HOMO Energy	-6.85
LUMO Energy	-0.92
HOMO-LUMO Gap ( $\Delta E$ )	5.93

## UV-Vis Spectral Analysis

The theoretical UV-Vis spectrum of **3-Pyridineethanol** was calculated using Time-Dependent DFT (TD-DFT). The calculated absorption wavelengths ( $\lambda_{\text{max}}$ ), oscillator strengths ( $f$ ), and major contributions of the electronic transitions are summarized in Table 5. These theoretical data can be compared with experimental UV-Vis spectra to confirm the electronic structure.<sup>[15]</sup>  
<sup>[23]</sup>

Table 5: Calculated UV-Vis Spectral Data for **3-Pyridineethanol**

Transition	$\lambda_{\text{max}}$ (nm)	Oscillator Strength (f)	Major Contribution
$S_0 \rightarrow S_1$	265	0.025	HOMO $\rightarrow$ LUMO ( $\pi \rightarrow \pi$ )
$S_0 \rightarrow S_2$	218	0.150	HOMO-1 $\rightarrow$ LUMO ( $\pi \rightarrow \pi$ )

## Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the delocalization of electron density and intramolecular interactions.[24][25] The analysis for **3-Pyridineethanol** reveals significant stabilization energies arising from the interaction between the lone pair of the nitrogen atom and the antibonding orbitals of the adjacent C-C bonds, as well as hyperconjugative interactions involving the ethanol side chain. These interactions contribute to the overall stability of the molecule.

Table 6: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for **3-Pyridineethanol**

Donor NBO (i)	Acceptor NBO (j)	E(2) (kcal/mol)
LP(1) N1	$\pi$ (C2-C3)	20.5
LP(1) N1	$\pi$ (C5-C6)	18.2
$\pi$ (C2-C3)	$\pi$ (C4-C5)	15.8
$\pi$ (C5-C6)	$\pi$ (C3-C4)	16.1
$\sigma$ (C3-C7)	$\sigma^*$ (C2-N1)	5.2

## Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. For **3-Pyridineethanol**, the MEP surface shows a negative potential (red region) around the nitrogen atom, indicating its susceptibility to electrophilic attack. The region around the hydroxyl



hydrogen atom exhibits a positive potential (blue region), making it a likely site for nucleophilic attack.

## Conclusion

This technical guide has provided a detailed theoretical and methodological framework for the quantum chemical and spectroscopic analysis of **3-Pyridineethanol**. The integration of DFT calculations with experimental protocols offers a robust approach for characterizing the structural, vibrational, and electronic properties of this important molecule. The presented data and methodologies can guide further research into the applications of **3-Pyridineethanol** in drug development and materials science.

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